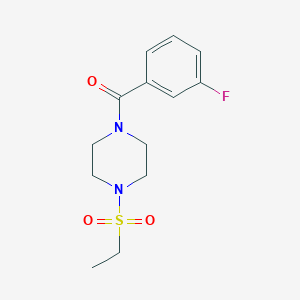

1-(ethylsulfonyl)-4-(3-fluorobenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(ethylsulfonyl)-4-(3-fluorobenzoyl)piperazine derivatives involves nucleophilic substitution and condensation reactions. One method includes the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine, demonstrating the versatility in synthesizing piperazine derivatives with varying substituents for potential antibacterial activities (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of related piperazine derivatives shows that they adopt similar molecular conformations. However, the nature of substituents, such as the halobenzoyl group, can influence the intermolecular interactions and hence the overall three-dimensional structure, affecting their chemical reactivity and biological activities (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

The reactivity of piperazine derivatives can vary significantly with different substituents. For example, the introduction of a sulfonyl group can impact the compound's ability to undergo further chemical transformations, influencing its antibacterial properties. These derivatives have shown varying degrees of antibacterial activity, which can be attributed to their structural differences and the resulting chemical properties (Wu Qi, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Radiopharmaceutical Applications

- The synthesis of [18F]GBR 12909, a dopamine reuptake inhibitor, showcases the use of fluorinated benzophenone derivatives in preparing high-specific-activity radiopharmaceuticals for dopamine system imaging (Haka & Kilbourn, 1990).

Antibacterial Activities

- Novel piperazine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Wu Qi, 2014).

Microwave-Assisted Synthesis and Biological Activities

- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized and assessed for their antimicrobial, antilipase, and antiurease activities, indicating the versatility of piperazine derivatives in bioactive molecule design (Başoğlu et al., 2013).

Crystal Structure Analysis

- The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provides insight into the molecular conformation of such compounds, which is crucial for understanding their reactivity and interaction with biological targets (Faizi et al., 2016).

Platelet cAMP Phosphodiesterase Inhibitors

- Research on water-soluble inhibitors of human blood platelet cAMP phosphodiesterase has led to the development of compounds with potential antithrombotic activity, highlighting the therapeutic applications of piperazine derivatives (Meanwell et al., 1993).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-ethylsulfonylpiperazin-1-yl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3S/c1-2-20(18,19)16-8-6-15(7-9-16)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMPBDVMFBRNIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5597056.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5597070.png)

![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)

![2-ethyl-8-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597089.png)

![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)

![5-ethyl-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5597108.png)

![4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)

![N-((3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5597120.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide](/img/structure/B5597133.png)

![(3aR*,6S*)-2-(2-ethylbutyl)-7-{[3-(pyridin-3-yloxy)azetidin-1-yl]carbonyl}-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597140.png)

![2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597146.png)